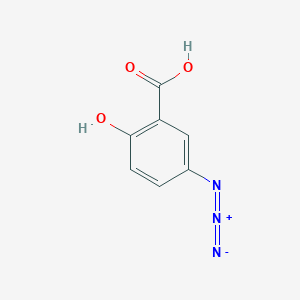

5-Azido-2-hydroxybenzoic acid

Description

Overview of Azido-Functionalized Aromatic Carboxylic Acids in Chemical Biology

Azido-functionalized aromatic carboxylic acids represent a versatile class of molecules at the forefront of chemical biology. mdpi.com These compounds serve as crucial building blocks for creating more complex molecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). mdpi.com Their utility is primarily derived from the presence of two key functional groups: the carboxylic acid and the azide (B81097).

The carboxylic acid group allows for a variety of chemical modifications and attachments, while the azide group provides a gateway for specific chemical reactions, particularly in biological systems. chemrevlett.comlumiprobe.com This dual functionality makes them invaluable tools for researchers. For instance, they are used in the development of photoactive, heterobifunctional cross-linking reagents. sigmaaldrich.com In such applications, one part of the molecule can be attached to a specific target, often a biomolecule, via the carboxylic acid or a derivative, while the azide group remains available for a subsequent reaction, often triggered by light. sigmaaldrich.com This allows for the precise "capture" of interacting molecules within a biological sample.

Furthermore, azido-functionalized aromatic compounds have found applications in the development of luminescent materials and frameworks for the selective sensing of different substances. mdpi.com The ability to incorporate these molecules into larger structures allows for the fine-tuning of the material's properties, opening up new possibilities in diagnostics and materials science.

Significance of the Azide Moiety in Bioorthogonal Chemistry

The azide group (–N₃) is of paramount importance in the field of bioorthogonal chemistry, a term that describes chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The success of the azide moiety in this arena is due to several key features. It is small, which minimizes potential disruption to the structure and function of biomolecules it is attached to. nih.govacs.org It is also metabolically stable and virtually absent from most biological systems, meaning it won't participate in unwanted side reactions. wikipedia.orgnih.gov

The azide's unique reactivity is central to its utility. It can act as a soft electrophile, selectively reacting with soft nucleophiles like phosphines in the Staudinger ligation, or with alkynes in what is popularly known as "click chemistry". wikipedia.orgnih.gov Two major types of azide-alkyne cycloaddition are widely used:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient and results in the formation of a stable triazole ring, linking the azide-containing molecule to an alkyne-containing one. ru.nlmasterorganicchemistry.com However, the toxicity of the copper catalyst can limit its application in living cells. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, strained cyclooctynes were developed. wikipedia.orgacs.org These molecules react readily with azides without the need for a catalyst, making this a truly bioorthogonal reaction suitable for use in living organisms. wikipedia.orgacs.org

These reactions have enabled scientists to label and visualize a wide array of biomolecules, including glycans, proteins, and lipids, in real-time within their native environments. nih.govacs.orgmdpi.com

Structural Context of 5-Azido-2-hydroxybenzoic Acid within Azido-hydroxybenzoic Acid Isomers

Positional isomerism, where functional groups are located at different positions on a molecular scaffold, can have a profound impact on a molecule's chemical and physical properties. studysmarter.co.ukrsc.org In the case of azido-hydroxybenzoic acids, the relative positions of the azide (–N₃), hydroxyl (–OH), and carboxylic acid (–COOH) groups on the benzene (B151609) ring dictate the molecule's reactivity, acidity, and spectral properties.

For example, the placement of the electron-withdrawing azide group can influence the acidity of the carboxylic acid and the phenolic hydroxyl group. The specific arrangement of these groups also affects the molecule's three-dimensional shape and its ability to form intra- and intermolecular hydrogen bonds. figshare.com This, in turn, can modulate how the molecule interacts with its environment and with other molecules, which is a critical consideration in the design of chemical probes and drugs. figshare.com

Both this compound and its isomer, 4-Azido-2-hydroxybenzoic acid (also known as 4-azidosalicylic acid), are valuable reagents in chemical research, yet their differing structures lead to distinct applications. cymitquimica.comnih.gov

4-Azido-2-hydroxybenzoic acid has been notably used as a photoaffinity labeling reagent. cfplus.cz Upon irradiation with UV light, the aryl azide group is converted into a highly reactive nitrene intermediate. cfplus.cz This nitrene can then form a covalent bond with nearby molecules, making it an effective tool for identifying and characterizing the binding partners of a molecule of interest. cfplus.cz

This compound , on the other hand, is also utilized in applications where the azide group serves as a handle for bioorthogonal reactions. cymitquimica.com While less documented in the context of forming a reactive nitrene compared to its 4-azido counterpart, its utility in click chemistry and Staudinger ligation remains a key area of interest. The position of the azide at the 5-position may subtly alter the electronic properties and, consequently, the reactivity of the azide group compared to the 4-position, potentially influencing the kinetics and efficiency of its bioorthogonal reactions.

The choice between these two isomers often depends on the specific requirements of the experiment, such as the desired reactivity of the azide (for photolabeling versus bioorthogonal ligation) and the optimal spatial orientation of the functional groups for interaction with a biological target.

Data Tables

Table 1: Physicochemical Properties of Azido-hydroxybenzoic Acid Isomers

| Property | This compound | 4-Azido-2-hydroxybenzoic acid |

| CAS Number | 99223-29-7 cymitquimica.com | 66761-27-1 cfplus.cz |

| Molecular Formula | C₇H₅N₃O₃ | C₇H₅N₃O₃ cfplus.cz |

| Molecular Weight | 179.13 g/mol | 179.135 g/mol cfplus.cz |

| Appearance | - | Light Brown Solid pharmaffiliates.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

99223-29-7 |

|---|---|

Molecular Formula |

C7H5N3O3 |

Molecular Weight |

179.13 g/mol |

IUPAC Name |

5-azido-2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H5N3O3/c8-10-9-4-1-2-6(11)5(3-4)7(12)13/h1-3,11H,(H,12,13) |

InChI Key |

SKVAEUMUPPHZMU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Azido 2 Hydroxybenzoic Acid and Its Analogs

Strategies for Introducing the Azide (B81097) Functionality onto Benzoic Acid Scaffolds

The introduction of an azide group onto a benzoic acid framework can be accomplished through several distinct chemical pathways. The choice of method often depends on the available starting materials, the desired regioselectivity, and the tolerance of other functional groups present on the scaffold.

One of the most established and widely used methods for introducing an azide group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by substitution with an azide salt. This sequence is often referred to as a Sandmeyer-type reaction. wikipedia.org The process begins with the conversion of an amino group, such as in 5-aminosalicylic acid, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemrevlett.comorientjchem.org

The resulting diazonium salt is a versatile intermediate. scribd.com For the synthesis of the target compound, this intermediate is then treated with an azide source, most commonly sodium azide (NaN₃). rsc.orgprepchem.com The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas), facilitating its displacement by the azide nucleophile (N₃⁻). wikipedia.org

The general reaction scheme is as follows:

Diazotization : Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Azide Substitution : Ar-N₂⁺X⁻ + NaN₃ → Ar-N₃ + N₂ + NaX

This method is highly effective for producing aryl azides from readily available aromatic amines. scirp.orgresearchgate.net Several procedures have been documented for the synthesis of azidobenzoic acids using this approach, highlighting its reliability and scalability. rsc.orgnih.gov

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Aminobenzoic acid | 1. NaNO₂, HCl(conc.), H₂O 2. NaN₃, H₂O | 0 °C, then stir for 90 min | 4-Azidobenzoic acid | 92% | rsc.org |

| 4-Aminobenzoic acid | 1. NaNO₂, Trifluoroacetic acid 2. NaN₃ | 0-5 °C, 30 min for each step | 4-Azidobenzoic acid | 73% | |

| p-Aminobenzoic acid | 1. NaNO₂, HCl, H₂O 2. NaN₃, H₂O | Cool with ice, then stir for 1 hr | p-Azidobenzoic acid | Not specified | prepchem.com |

| 3-Aminobenzoic acid | NaNO₂, HCl, NaN₃ | Standard diazotization conditions | 3-Azidobenzoic acid | Not specified | nih.gov |

Nucleophilic aromatic substitution (SNA_r) offers a direct route to aryl azides by displacing a leaving group, typically a halide, from an aromatic ring with an azide nucleophile. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

In the context of benzoic acids, the carboxyl group is generally deactivating towards nucleophilic attack. Therefore, direct azidation of a compound like 5-bromo-2-hydroxybenzoic acid via an SNA_r pathway would be challenging under standard conditions. nist.gov The reaction is most feasible on substrates that are highly electron-deficient. For instance, 2,4-dinitrochlorobenzene readily reacts with nucleophiles due to the strong stabilizing effect of the two nitro groups. wikipedia.org

The general mechanism involves two steps:

Addition : The nucleophile (N₃⁻) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate.

Elimination : The leaving group departs, restoring the aromaticity of the ring. chemistrysteps.com

While direct application to simple benzoic acids is limited, this strategy can be effective for benzoic acid derivatives that contain potent activating groups in the appropriate positions.

Modern synthetic chemistry has seen the emergence of metal-catalyzed reactions for the formation of C–N₃ bonds, offering alternatives to traditional methods. These reactions can proceed via different mechanisms, including the azidation of C–H bonds or the cross-coupling of aryl halides or boronic acids with an azide source.

C–H Azidation: Transition metals like iron and copper can catalyze the direct azidation of C–H bonds. acs.org Iron-catalyzed C–H azidation often utilizes a directing group to achieve site-selectivity and can proceed under mild conditions. researchgate.netchimia.chyoutube.com For example, iron catalysts can mediate the azidation of benzylic and other activated C(sp³)–H bonds using trimethylsilyl azide (TMSN₃) as the azide source. researchgate.netchimia.ch The mechanism is believed to involve radical intermediates, where the metal catalyst facilitates both the generation of a carbon radical and the subsequent azide transfer. researchgate.netnih.gov

Copper-catalyzed methods are also effective for benzylic C–H azidation. nih.gov These reactions can exhibit unique site-selectivity compared to other methods and often proceed via a radical-polar crossover pathway. nih.gov

| Catalyst System | Substrate Type | Azide Source | Key Features | Reference |

|---|---|---|---|---|

| Fe(acac)₃ | O-Acyl oximes (for remote C–H azidation) | TMSN₃ | Selective azidation of γ-C(sp³)–H bonds. | researchgate.net |

| Cu(OAc)₂ / BiOx ligand | Benzylic C–H bonds | TMSN₃ | High site-selectivity for benzylic positions. | nih.gov |

| Iron Catalysis | Aliphatic C–H bonds (with 1,3-dienes) | Not specified | Merges hydrogen atom transfer (HAT) with azidation. | nih.gov |

Electrochemical synthesis provides a green and efficient alternative for forming C–N₃ bonds, avoiding the need for stoichiometric chemical oxidants. researchgate.net Electrochemical C–H azidation can be achieved by the anodic oxidation of either the substrate or the azide source to generate radical intermediates.

One described method involves the vicinal C–H difunctionalization of saturated azaheterocycles, where an azido (B1232118) functionality can be introduced at an α-position. nih.gov The mechanism is proposed to initiate with the anodic oxidation of a halide to form a radical, which then abstracts a hydrogen atom from the substrate. The resulting radical intermediate can then lead to the introduction of the azide group. nih.gov While direct electrochemical azidation of benzoic acid itself is less commonly reported, the principles can be extended to aromatic systems. The electrochemical reduction of benzoic acid has also been studied, providing insights into its redox behavior which is fundamental for designing electrosynthetic routes. rsc.orgrsc.orgresearchgate.net

Photochemical methods, particularly those employing photoredox catalysis, have become powerful tools in organic synthesis for forging a variety of chemical bonds under mild conditions. mdpi.com These reactions can generate radical intermediates from carboxylic acids. nih.govresearchgate.net For instance, aryl carboxy radicals can be generated from benzoic acids through a photoinduced process. nih.gov

While many applications of this technology focus on C–C bond formation, the radical intermediates generated could potentially be trapped by an azide source to achieve azidation. researchgate.net The reaction typically involves a photocatalyst that, upon excitation with visible light, initiates an electron transfer process, leading to the decarboxylation of the benzoic acid and the formation of an aryl radical. This radical is then available to react with other species in the mixture. The feasibility of a productive photochemical azidation would depend on the kinetics of the radical trapping by the azide source versus other competing pathways. utexas.edu

One-Pot Synthetic Protocols for Azido-Functionalized Molecules

One-pot syntheses are highly valued for their efficiency, as they reduce the number of work-up and purification steps, saving time and resources. For the synthesis of azido-functionalized molecules, a one-pot approach can be particularly advantageous.

A prime example is the direct conversion of anilines to aryl azides without the isolation of the intermediate diazonium salt. This is the standard procedure for the Sandmeyer reaction, where diazotization and subsequent azide substitution are performed sequentially in the same reaction vessel. organic-chemistry.org

Furthermore, multicomponent reactions inspired by click chemistry have been developed for the one-pot synthesis of complex molecules containing azido groups or their derivatives, like triazoles. chapman.edu These strategies often involve the in situ generation of an organic azide from a corresponding halide or tosylate using sodium azide, which then undergoes a subsequent reaction, such as a cycloaddition. For example, 1,4-disubstituted 1,2,3-triazoles can be synthesized in a one-pot reaction from α-halo ketones, sodium azide, and terminal alkynes. chapman.edu Similar principles could be applied to streamline the synthesis of molecules like 5-azido-2-hydroxybenzoic acid, potentially combining the formation of a suitable precursor and its subsequent azidation in a single pot. One-pot strategies have also been developed to convert carboxylic acids into other heterocyclic structures, demonstrating the versatility of carboxylic acids as starting materials in streamlined synthetic sequences. nih.gov

Derivatization Strategies of the Carboxylic Acid and Phenolic Hydroxyl Groups

The presence of three distinct functional groups—azido, hydroxyl, and carboxylic acid—on the benzene (B151609) ring of this compound offers a versatile platform for a variety of chemical modifications. The carboxylic acid and phenolic hydroxyl groups, in particular, are common targets for derivatization to alter the molecule's physicochemical properties, such as lipophilicity, stability, and solubility. These modifications are crucial in fields like medicinal chemistry for the development of prodrugs and for creating new chemical entities with tailored biological activities.

Esterification is a fundamental strategy for modifying carboxylic acids and phenols. In the context of this compound, both the carboxylic acid and the phenolic hydroxyl group can be converted into esters. This derivatization is particularly significant in prodrug design, where the goal is to improve a drug's pharmacokinetic profile. acs.org Ester prodrugs can enhance properties like membrane permeability and can be designed to be cleaved by endogenous esterases in the body, releasing the active parent drug. acs.org

The modification of salicylic (B10762653) acid, a structural analog, provides a strong precedent for these strategies. For instance, acetylsalicylic acid (aspirin) is a classic example where the phenolic hydroxyl group is esterified to reduce gastric irritation. teachnlearnchem.comchegg.com Conversely, esterifying the carboxylic acid group, as in methyl salicylate, alters its therapeutic application. teachnlearnchem.comma.edu

For this compound, esterification can be achieved through several methods:

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. ma.edunih.gov This would selectively form an ester at the carboxylic acid position.

Reaction with Acyl Halides or Anhydrides : To esterify the phenolic hydroxyl group, the molecule can be treated with an acyl halide (like acetyl chloride) or an acid anhydride (like acetic anhydride) teachnlearnchem.commdpi.com This reaction is often performed in the presence of a base to neutralize the acid byproduct.

Coupling Agent-Mediated Esterification : Reagents like dicyclohexylcarbodiimide (DCC) can be used to form esters from the carboxylic acid and an alcohol under milder conditions.

A key application of this strategy is the synthesis of fatty acid esters to increase lipophilicity. Studies on salicylic acid have shown that creating long-chain fatty ester prodrugs can enhance skin accumulation and create a depot effect for topical applications. researchgate.net This approach could be applied to this compound to develop agents for dermatological use.

| Method | Target Group | Reagents | Purpose | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid | Alcohol (e.g., Methanol), H₂SO₄ | General chemical modification, synthesis of simple alkyl esters. | ma.edu |

| Acylation | Phenolic Hydroxyl | Acid Anhydride or Acyl Halide, Base | Prodrug synthesis (e.g., Aspirin-like analog), masking the phenol (B47542) group. | teachnlearnchem.com |

| Fatty Acid Esterification | Phenolic Hydroxyl or Carboxylic Acid | Fatty Acyl Chloride (e.g., Palmitoyl chloride) | Increase lipophilicity for enhanced skin permeation and accumulation. | researchgate.net |

The formation of an amide bond is one of the most important reactions in organic and medicinal chemistry. nih.gov For this compound, converting the carboxylic acid group into an amide can significantly alter its biological properties and interactions with molecular targets. This transformation requires the activation of the carboxylic acid, as it does not react directly with amines under mild conditions. fishersci.fr

The general approach involves converting the hydroxyl part of the carboxyl group into a better leaving group. fishersci.fr This "activated" intermediate then readily reacts with a primary or secondary amine to form the desired amide. Several methods are available for this activation:

Acyl Chloride Formation : The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts rapidly with amines. fishersci.frmdpi.com

Use of Coupling Reagents : A wide variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions, which is particularly important for sensitive substrates. These reagents react with the carboxylic acid to form a reactive intermediate in situ. Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. fishersci.frresearchgate.net Other modern reagents include uronium/aminium salts like HATU. fishersci.fr

Direct Aminolysis of Esters : Amides can also be formed by reacting an ester derivative (e.g., the methyl ester of this compound) with an amine. google.comgoogle.com This reaction, known as aminolysis, can sometimes be catalyzed by agents like phenylboronic acid or may require elevated temperatures. rsc.org

| Reagent Class | Examples | Mechanism | Reference |

|---|---|---|---|

| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Forms a highly reactive acyl chloride intermediate. | fishersci.fr |

| Carbodiimides | DCC, EDC, DIC | Forms a reactive O-acylisourea intermediate. | fishersci.fr |

| Uronium/Aminium Salts | HATU, HBTU | Forms a reactive OAt- or OBt-active ester. | fishersci.fr |

| Phosphonium Salts | BOP, PyBOP | Forms a reactive phosphonium ester intermediate. | fishersci.fr |

The aryl azide functional group is a versatile precursor for the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.netnih.gov In this compound, the azide group is positioned ortho to the carboxylic acid, which allows for intramolecular cyclization reactions to form fused heterocyclic systems.

One of the most prominent reactions for 2-azidobenzoic acids is their conversion into benzoxazinones. This transformation can be achieved through various synthetic routes. For example, reacting 2-azidobenzoic acid with acyl chlorides in the presence of triphenylphosphine (B44618) (PPh₃) can yield 2-substituted-4H-3,1-benzoxazin-4-ones. nih.gov This reaction likely proceeds through a Staudinger reaction between the azide and the phosphine (B1218219) to form an aza-ylide, which then cyclizes with the adjacent carboxylic acid group (or its activated form) with the elimination of triphenylphosphine oxide.

Alternative pathways to benzoxazinones often start from the corresponding 2-aminobenzoic acid (anthranilic acid), which can be readily obtained by the reduction of the azide group. Anthranilic acid derivatives can react with various reagents to form the benzoxazinone ring system. mdpi.comnih.govnih.gov

Furthermore, aryl azides can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. researchgate.net An ortho-positioned carboxylic acid or its derivative can trap this nitrene intramolecularly, leading to the formation of various heterocyclic structures. The specific product depends on the reaction conditions and the nature of the substituent at the ortho position.

| Precursor | Reaction Type | Key Reagents | Heterocyclic Product | Reference |

|---|---|---|---|---|

| 2-Azidobenzoic Acid | Intramolecular Cyclization | Acyl Chlorides, PPh₃ | 2-Substituted-4H-3,1-benzoxazin-4-one | nih.gov |

| 1-Azido-2-iodobenzene (analog) | Palladium-catalyzed Carbonylative Cyclization | CO, Amines, Pd catalyst | 2-Aminobenzoxazinone | organic-chemistry.org |

| 2-Azidobenzoic Acid | Thermal/Photochemical Nitrene Formation | Heat (Δ) or Light (hν) | Various N-heterocycles (via nitrene intermediate) | researchgate.net |

Reactivity Profiles and Mechanistic Investigations of Azido Hydroxybenzoic Acid Derivatives

Azide (B81097) Reactivity in Bioorthogonal Ligation Reactions

The azide functional group is a cornerstone of bioorthogonal chemistry, prized for its small size, metabolic stability, and specific reactivity in a select few chemical transformations that can proceed within complex biological environments. The reactivity of the azide, particularly in aryl systems like 5-Azido-2-hydroxybenzoic acid, is modulated by the electronic properties of the substituents on the aromatic ring. These substituents can influence the rate and even the mechanism of bioorthogonal ligation reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that joins an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. ysu.amscispace.comsci-hub.se This reaction exhibits a massive rate acceleration, on the order of 107 to 108, compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org It is generally tolerant of a wide range of functional groups and aqueous conditions over a pH of 4 to 12. organic-chemistry.org For an aryl azide like this compound, the presence of both an electron-donating hydroxyl group and an electron-withdrawing carboxylic acid group influences the electronic character of the azide, which in turn affects its reactivity in the catalytic cycle.

The mechanism of CuAAC is intricate, involving multiple steps with copper(I) acetylide intermediates. nih.govresearchgate.net While early proposals suggested a mononuclear copper catalyst, substantial evidence now points towards a dinuclear copper mechanism, particularly in solution. The catalytic cycle is generally understood to begin with the formation of a copper(I) acetylide from a terminal alkyne. scispace.comnih.gov The azide then coordinates to a copper center.

Computational and experimental studies suggest a multi-step process:

Acetylide Formation : A terminal alkyne reacts with a Cu(I) species to form a copper acetylide complex. The formation of this π-complex significantly lowers the pKa of the alkyne's terminal hydrogen, facilitating its deprotonation. nih.gov

Azide Coordination : The organic azide, such as this compound, coordinates to the copper acetylide complex. DFT calculations suggest that in a dinuclear mechanism, the azide coordinates to one copper center while the acetylide bridges two copper atoms. scispace.com

Cycloaddition : The key carbon-nitrogen bond-forming event occurs. This can be a stepwise process involving the formation of a six-membered copper-containing metallacycle, followed by ring contraction to form the triazolyl-copper intermediate. scispace.comorganic-chemistry.org Alternatively, a concerted cycloaddition pathway has also been proposed. scispace.com

Protonolysis : The resulting triazolyl-copper intermediate is protonated, releasing the stable 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper catalyst for the next cycle. scispace.comorganic-chemistry.org

The rate of the CuAAC reaction can be influenced by the electronic properties of the azide. diva-portal.org For this compound, the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group have opposing effects on the electron density of the azide moiety, which can modulate the rate of its coordination to the copper catalyst.

The most common catalyst system for CuAAC involves generating the active copper(I) species in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent, typically sodium ascorbate (B8700270). mdpi.combeilstein-journals.org This method is robust and compatible with aqueous solvents, which is crucial for biological applications. beilstein-journals.org

Catalyst Systems:

Cu(II) Salts with Reductants : The CuSO₄/sodium ascorbate system is standard. beilstein-journals.org However, this system can generate reactive oxygen species, which can be detrimental to biological molecules. mdpi.comjenabioscience.com

Cu(I) Salts : Using Cu(I) salts like copper(I) iodide (CuI) or bromide (CuBr) avoids the need for a reductant but requires oxygen-free conditions to prevent oxidation to the inactive Cu(II) state. nih.gov

Ligand-Assisted Catalysis : To stabilize the Cu(I) oxidation state, protect it from disproportionation, and accelerate the reaction, various ligands are employed. Tris-(benzyltriazolylmethyl)amine (TBTA) was one of the first widely used ligands. mdpi.com Other ligands, including those based on phosphines and N-heterocyclic carbenes (NHCs), have been developed to enhance catalytic efficiency, even at very low catalyst loadings. beilstein-journals.orgmdpi.com For instance, certain heteroleptic copper(I) complexes have shown high activity in neat (solvent-free) conditions with catalyst loadings as low as 0.5 mol%. mdpi.com

Reaction Optimization:

Solvents : The reaction is effective in a variety of solvents, including water, alcohols, DMSO, and mixtures thereof. beilstein-journals.org Rate accelerations have been observed in water. organic-chemistry.org

pH : CuAAC is generally effective in a pH range of 4 to 12. organic-chemistry.org

Additives : In bioconjugation experiments, additives can be used to sequester reactive byproducts of the ascorbate reduction. jenabioscience.comnih.gov The use of a CuI/DIPEA/HOAc catalytic system has been shown to overcome drawbacks associated with simple amine bases by accelerating the conversion of copper-containing intermediates. organic-chemistry.org

Chelating Azides : The rate-determining step in some CuAAC cycles is thought to be the association of the azide with the copper complex. mdpi.com Designing azides with built-in chelating moieties can accelerate the reaction by pre-organizing the reactants. mdpi.com The ortho-hydroxy and carboxylate groups of this compound could potentially play a role in chelating the copper catalyst, thereby influencing the reaction rate.

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| CuSO₄ / Sodium Ascorbate | Water, t-BuOH/H₂O, DMSO | Air-tolerant, works in aqueous media | Can generate ROS, potential for side reactions with biomolecules. mdpi.comjenabioscience.com |

| Cu(I) Halides (e.g., CuI, CuBr) | Organic Solvents (e.g., THF, CH₃CN) | No reducing agent needed | Air-sensitive, requires inert atmosphere. |

| Ligand-Stabilized Cu(I) | Various solvents | Protects Cu(I) from oxidation, accelerates reaction, allows for lower catalyst loading. mdpi.commdpi.com | Ligand synthesis can be complex. |

| Heterogeneous Catalysts | Various solvents | Easy removal and recycling of the catalyst. researchgate.netnih.gov | Can have lower activity than homogeneous systems. |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst. nih.gov The reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide. The relief of ring strain provides the thermodynamic driving force for the cycloaddition. nih.gov This catalyst-free approach is highly beneficial for applications in living systems.

The kinetics of SPAAC are highly dependent on the structures of both the cyclooctyne and the azide. While much research has focused on optimizing the cyclooctyne component, the electronic nature of the azide also plays a crucial role. nih.gov

Studies have shown that the reaction of aryl azides with certain cyclooctynes, such as bicyclo[6.1.0]non-4-yne (BCN), is significantly accelerated when the aryl azide is electron-deficient. synaffix.comresearchgate.net This phenomenon is attributed to an inverse-electron-demand mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the alkyne interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. synaffix.com Lowering the energy of the azide's LUMO with electron-withdrawing groups increases the reaction rate.

Given that this compound contains an electron-withdrawing carboxylic acid group, it is expected to be a highly reactive partner in SPAAC reactions with aliphatic cyclooctynes like BCN. Rate constants for electron-deficient aryl azides can be up to 30 times faster than for simple alkyl azides. nih.gov For example, reaction rates with BCN can increase from ~0.1 M⁻¹s⁻¹ for benzyl (B1604629) azide to nearly 2.0 M⁻¹s⁻¹ for highly electron-deficient aryl azides. researchgate.netnih.gov

Table of SPAAC Reaction Rates for Various Aryl Azides with BCN

| Aryl Azide | Substituent Type | Second-Order Rate Constant (k₂) with BCN (M⁻¹s⁻¹) |

|---|---|---|

| Benzyl Azide | Alkyl (Reference) | ~0.1 |

| Phenyl Azide | Unsubstituted Aryl | ~0.13 |

| 4-Azidobenzoic acid | Electron-Withdrawing | ~0.95 |

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | Strongly Electron-Withdrawing | ~2.0 |

| 4-(Azidomethyl)pyridinium | Strongly Electron-Withdrawing | ~2.9 |

(Data adapted from studies on substituted aryl azides to illustrate electronic effects). synaffix.comresearchgate.netnih.gov

Biocompatibility Considerations:

Reagent Stability : Both the azide and the cyclooctyne must be stable in aqueous, physiological conditions. Aryl azides like this compound are generally stable. Some highly reactive cyclooctynes, however, may exhibit limited stability. synaffix.com

Reaction Environment : The reaction rate can be influenced by the buffer system, pH, and temperature. rsc.org For instance, reaction rates are generally faster at higher pH values and at physiological temperature (37 °C) compared to room temperature (25 °C). rsc.org

Orthogonality : The reacting partners should not engage in side reactions with endogenous biological molecules. While the azide is highly bioorthogonal, some cyclooctynes can react with biological thiols. nih.gov The choice of cyclooctyne is therefore critical for ensuring biocompatibility.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from the reaction of an azide with a specifically engineered triarylphosphine. thermofisher.comsigmaaldrich.com It is a modification of the classic Staudinger reaction, where an azide reacts with a phosphine (B1218219) to produce an aza-ylide, which is then typically hydrolyzed to an amine and a phosphine oxide. wikipedia.org In the ligation variant, the phosphine reagent contains an ortho-ester group that acts as an electrophilic trap. sigmaaldrich.com

The mechanism proceeds as follows:

Aza-ylide Formation : The phosphine attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate which quickly loses N₂ gas to form an aza-ylide. ysu.amwikipedia.org

Intramolecular Acyl Transfer : The nucleophilic nitrogen of the aza-ylide attacks the proximal ester trap, leading to a five-membered ring intermediate.

Hydrolysis : This intermediate undergoes hydrolysis to yield the final product, containing a stable amide bond, and the corresponding phosphine oxide. ysu.am

The rate-determining step of the Staudinger ligation depends on the nature of the azide. For alkyl azides, the initial nucleophilic attack of the phosphine is rate-limiting. ysu.am However, for aryl azides, the formation of the aza-ylide intermediate is rapid, but this intermediate can be stabilized by resonance. ysu.am Consequently, the subsequent intramolecular amide bond-forming step often becomes rate-determining. ysu.am

The electronic properties of the aryl azide significantly impact the reaction rate. Electron-deficient aryl azides, like p-nitrophenyl azide, react much more slowly in the Staudinger ligation than electron-rich azides, such as p-methoxyphenyl azide. ysu.amnih.gov This is because electron-withdrawing groups stabilize the aza-ylide intermediate, slowing down the subsequent, rate-limiting cyclization step. nih.gov Therefore, this compound, with its electron-withdrawing carboxyl group, is expected to undergo Staudinger ligation at a slower rate compared to unsubstituted or electron-rich aryl azides. In some cases, electron-deficient aryl azides can form aza-ylides that are stable enough to be isolated, obviating the need for the electrophilic trap on the phosphine for certain applications. nih.gov

| Phosphine Type | Azide Type | Key Mechanistic Feature | Expected Rate with this compound |

| Standard Ligation Phosphine (with ester trap) | Aryl Azide | Rate-determining step is the intramolecular cyclization of the stabilized aza-ylide. ysu.am | Slow, due to stabilization of the aza-ylide intermediate by the carboxyl group. |

| Traceless Staudinger Ligation Phosphine (e.g., phosphinothiol) | Aryl Azide | Proceeds via S- to N-acyl transfer to form an amidophosphonium salt, which is then hydrolyzed. raineslab.comnih.gov | Rate is limited by the initial association of reactants; less sensitive to azide electronics than the standard ligation. nih.gov |

| Non-hydrolytic Staudinger Phosphine | Perfluorinated Aryl Azide | Forms a stable iminophosphorane product without an ester trap or hydrolysis. nih.gov | N/A (requires specific phosphine and azide pairing). |

Mechanism of Iminophosphorane Formation and Hydrolysis

The reaction of an organic azide, such as this compound, with a phosphine (e.g., triphenylphosphine) proceeds via the Staudinger reaction. wikipedia.org The mechanism is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. nih.govnih.gov This initial step leads to the formation of a linear phosphazide intermediate.

Following this, the phosphazide undergoes an intramolecular cyclization to form a four-membered ring intermediate (an oxazaphosphatane derivative). nih.gov This intermediate is unstable and rapidly undergoes a retrocycloaddition reaction, extruding a molecule of dinitrogen (N₂), which is a thermodynamically favorable process. nih.gov The product of this step is an iminophosphorane, also known as an aza-ylide. wikipedia.orgnih.gov

The resulting iminophosphorane can be a stable compound, but it is also susceptible to hydrolysis. nih.gov In the presence of water, the iminophosphorane is hydrolyzed to yield a primary amine and a phosphine oxide, such as triphenylphosphine (B44618) oxide. wikipedia.org This two-step process, formation of the iminophosphorane followed by hydrolysis, is known as the Staudinger reduction and serves as a mild method for converting an azide to an amine. wikipedia.orgnih.gov While aryl-iminophosphoranes are generally stable under neutral, humid conditions, their hydrolysis can be facilitated by the presence of dilute acids or bases. nih.gov

Photoinduced Reactivity of Aryl Azides

Aryl azides, including 4-azidosalicylic acid (a synonym for this compound), are characterized by their photoactive properties. cfplus.cz When exposed to ultraviolet (UV) radiation, typically at wavelengths between 250 and 350 nm, the azide moiety undergoes photolysis. sigmaaldrich.comwiley.com This photochemical reaction is driven by the excitation of the azide to a dissociative state. nih.gov

The core of this photoinduced reaction is the cleavage of the bond between the first and second nitrogen atoms of the azide group, resulting in the irreversible elimination of a stable dinitrogen (N₂) molecule. nih.govnih.gov This process generates a highly reactive and electron-deficient chemical species known as a nitrene. cfplus.cznih.gov Nitrenes are short-lived intermediates that are central to the subsequent reactivity of the compound. nih.gov

The nitrene intermediate generated upon UV irradiation is highly reactive and unstable. cfplus.cznih.gov This high reactivity allows it to readily form covalent bonds with a wide variety of chemical structures in its immediate vicinity. cfplus.czresearchgate.net The nitrene can participate in several types of reactions, such as C-H insertion, addition to double bonds, and reacting with various nucleophiles. nih.gov

This ability to react rapidly and with low specificity is the basis for its application in photoaffinity labeling. sigmaaldrich.com When this compound or its derivatives are used as photoaffinity probes, they can be introduced into a biological system to bind to a target molecule (e.g., a protein). nih.govresearchgate.net Subsequent UV irradiation generates the nitrene, which then forms a covalent cross-link with the target, often at or near the binding site. researchgate.netnih.gov This non-specific covalent attachment allows for the identification and characterization of binding partners and interaction sites. nih.govresearchgate.net

Influence of Substituents on Azide Reactivity

The reactivity of the azide group on the benzene (B151609) ring is influenced by the electronic properties of the other substituents—in this case, the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The azide group itself is known to be an electron-withdrawing group, which increases the acidity of the phenolic proton compared to unsubstituted phenol (B47542).

Table 1: Influence of Substituents on the Aromatic Ring of this compound

| Substituent | Position (relative to -COOH) | Electronic Effect | Influence on Reactivity |

| Hydroxyl (-OH) | 2 (ortho) | Electron-donating (by resonance), Electron-withdrawing (by induction) | Can increase electron density on the ring, potentially affecting nitrene stability. |

| Azide (-N₃) | 5 (meta) | Electron-withdrawing | Key functional group for nitrene generation and Staudinger reaction. |

Carboxylic Acid Functional Group Reactivity in Conjugation

The carboxylic acid functional group is a key component for using this compound in bioconjugation. By itself, a carboxylic acid is not highly reactive toward nucleophilic attack by groups such as primary amines. libretexts.orgmsu.edu To facilitate conjugation, the carboxyl group must first be "activated" to create a better leaving group. khanacademy.org

A widely used method for this activation is the conversion of the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. sigmaaldrich.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate this transformation. khanacademy.org The resulting NHS ester, such as N-5-azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) which is a related compound, is significantly more reactive. cephamls.com This activated ester readily undergoes nucleophilic acyl substitution with primary amines found on biomolecules like proteins. masterorganicchemistry.com The reaction, which typically occurs at a pH range of 7-9, results in the formation of a stable amide bond, covalently linking the photoactive azido-containing molecule to the target. sigmaaldrich.comcephamls.com

Applications of Azido Hydroxybenzoic Acid Derivatives in Advanced Research

Molecular Probes in Chemical Biology

The azide (B81097) functional group is a cornerstone of modern chemical biology, primarily due to its role as a photoactive cross-linking agent and as a bioorthogonal handle for "click chemistry". mdpi.comcellmosaic.com When integrated into a molecule that mimics a natural ligand or substrate, such as a hydroxybenzoic acid derivative, it creates a molecular probe. biologiachile.cl These probes can be introduced into biological systems where they interact with specific target molecules. The azide group is chemically inert under normal biological conditions but can be activated by light (photolysis) to form a highly reactive nitrene intermediate. biologiachile.clsigmaaldrich.com This intermediate rapidly and non-specifically forms covalent bonds with nearby molecules, effectively "labeling" the binding site. biologiachile.clcfplus.cz This process, known as photoaffinity labeling, provides a powerful method for identifying and characterizing molecular interactions.

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. cellmosaic.commdpi.com Azido-hydroxybenzoic acid derivatives are well-suited for this purpose, enabling the site-specific labeling of proteins, nucleic acids, and glycans. acs.org The ability to control the labeling reaction through photoactivation allows for high specificity, minimizing off-target modifications and providing precise information about molecular interactions within a native biological context. biologiachile.clnih.gov

Photoaffinity labeling with azido-hydroxybenzoic acid derivatives is a key strategy for identifying and mapping the binding sites of proteins. acs.org These probes can be designed to mimic substrates or ligands, allowing them to be selectively captured by a protein's binding pocket. For instance, 4-Azido-2-hydroxybenzoic acid (4-AzHBA) has been used as a photoprobe to identify the phenol (B47542) binding site of UDP-glucuronosyltransferases (UGTs), a critical family of enzymes in drug metabolism. researchgate.net In such studies, the purified UGT enzyme is incubated with 4-AzHBA, and upon UV irradiation, the probe covalently attaches to the binding site. researchgate.net Subsequent enzymatic digestion and mass spectrometry analysis allow for the identification of the specific amino acid residues that constitute the binding pocket. researchgate.net This approach has been successfully used to determine that specific phenylalanine residues (Phe90 and Phe93) are directly involved in the catalytic activity of UGT1A10. researchgate.net Similarly, radioiodinated derivatives, such as [125I]iodo-4-azido-2-hydroxybenzoic acid, have been used to label and study major histocompatibility complex (MHC) class II molecules, revealing insights into antigen presentation. pnas.org

| Derivative | Target Protein | Research Application | Key Finding | Reference |

|---|---|---|---|---|

| 4-Azido-2-hydroxybenzoic acid (4-AzHBA) | UDP-glucuronosyltransferase 1A10 (UGT1A10) | Photoaffinity labeling of substrate binding site | Identified Phe90 and Phe93 as key residues for catalytic activity. | researchgate.net |

| [125I]iodo-4-azido-2-hydroxybenzoic acid | Murine Histocompatibility Class II Molecules | Photoaffinity labeling of peptide binding sites | Demonstrated that chemical modifications to the probe affect binding affinity and haplotype specificity. | pnas.org |

| 4-azido-2-hydroxy-benzoyl photoaffinity labels | Dopamine D2 Receptor | Delineating allosteric binding sites | Synthesized ligands showed significant activity in enhancing agonist binding, serving as useful probes. | nih.gov |

The azide functional group is a valuable tool for the derivatization of nucleic acids. mdpi.com While direct application of 5-azido-2-hydroxybenzoic acid to nucleic acids is less common, the principles of azido-based chemistry are fundamental in this area. Nucleoside analogs containing an azide group, such as 5-azido-2'-deoxyuridine, are synthesized as photoaffinity labels. nih.govnih.gov These azido-nucleosides can be incorporated into DNA or RNA strands during synthesis. mdpi.comjenabioscience.com Once part of an oligonucleotide, the azide serves two primary purposes: it can be used as a photo-cross-linking agent to identify binding proteins or interacting nucleic acid strands, or it can be used as a chemical handle for bioconjugation via click chemistry. mdpi.comresearchgate.net This allows for the attachment of various reporters, such as fluorescent dyes or affinity tags, for detection and purification. researchgate.net The synthesis of 5'-azido-5'-deoxyribonucleosides is a key step in creating these powerful molecular tools for studying nucleic acid structure and function. mdpi.comnih.gov

Metabolic glycan labeling is a powerful technique to study glycans, the complex sugar structures on cell surfaces. nih.govnih.gov This method involves introducing a synthetic sugar, modified with a bioorthogonal chemical reporter like an azide, into cells. nih.govsigmaaldrich.com The cell's own metabolic machinery incorporates this azido-sugar into its cell-surface glycoconjugates. nih.gov The azide group then acts as a tag that can be specifically and covalently linked to a probe, for example, a fluorescent dye, for imaging purposes. nih.gov Research has shown that azido-derivatives of sugars are effective for this purpose. In one study, different isomers of azido-phenylalanine-arabinose (AzFPA) were tested for their ability to label bacterial cell walls. biorxiv.org The 5-azido derivative was found to be particularly effective for labeling the glycans of Corynebacterium glutamicum, demonstrating the specificity that can be achieved with these probes. biorxiv.org This approach enables the visualization of glycan biosynthesis and localization within living systems, providing critical insights into the roles of glycans in health and disease. biorxiv.orgbio-techne.com

Enzyme Active Site Investigations

Identifying the active site of an enzyme is crucial for understanding its mechanism of action and for designing specific inhibitors. nih.gov Azido-hydroxybenzoic acid derivatives serve as excellent photoaffinity probes for this purpose. researchgate.netnih.gov These molecules often act as substrate mimics or competitive inhibitors, ensuring they bind specifically within the enzyme's active site. biologiachile.cl For example, 4-azido-2-hydroxybenzoic acid (4-AzHBA) was used as a surrogate acceptor substrate to probe the active site of human UDP-glucuronosyltransferase 1A10 (UGT1A10). nih.gov Upon photoactivation with UV light, the azide group of the bound probe is converted to a reactive nitrene, which forms a covalent bond with amino acid residues in close proximity. cfplus.cznih.gov Through subsequent proteolysis and mass spectrometry, the exact peptide sequence at the active site can be identified, providing a detailed map of the enzyme's catalytic center. researchgate.netnih.gov

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a chemical proteomics strategy used to monitor the functional state of entire enzyme families directly in native biological systems. nih.gov ABPP typically employs "activity-based probes" (ABPs) that covalently react with the active sites of specific enzymes. nih.gov These probes usually consist of a reactive group (or "warhead"), a recognition element, and a reporter tag. acs.org The azide group is a widely used reporter handle in ABPP workflows. nih.govacs.org

A derivative of this compound can be engineered into an ABP. In this design, the hydroxybenzoic acid moiety can serve as the recognition element, targeting a specific class of enzymes. The probe would bind to the active site, and upon photoactivation, the azide could form a covalent cross-link. Alternatively, and more commonly in ABPP, the azide serves as a bioorthogonal handle for click chemistry. After the probe has labeled its target proteins within a complex mixture, a reporter tag (like a fluorophore or biotin) bearing a terminal alkyne is added. acs.org The copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction then attaches the reporter tag to the probe-labeled proteins, allowing for their detection, visualization, or enrichment for subsequent identification by mass spectrometry. nih.govacs.org This approach allows for the profiling of enzyme activities in complex biological samples, which is invaluable for drug discovery and diagnostics. acs.org

Platforms for Material Science and Polymer Chemistry

The inherent reactivity of the azide group makes this compound and its derivatives valuable in the creation and modification of polymeric materials.

The functionalization of polymer surfaces is critical for modifying properties such as biocompatibility, wettability, and adhesion. Aryl azides, including the family to which this compound belongs, are instrumental in this field as photoactive cross-linking agents.

Upon exposure to ultraviolet (UV) light, typically in the 250-350 nm range, the azido (B1232118) group undergoes photolysis, extruding dinitrogen gas (N₂) and generating a highly reactive nitrene intermediate. sigmaaldrich.com This nitrene is exceptionally reactive and can rapidly and non-specifically insert into C-H bonds or react with other functional groups present on a polymer's surface. sigmaaldrich.com This process, known as UV-grafting, creates a stable, covalent bond between the benzoic acid derivative and the polymer chain, effectively modifying the surface's chemical properties. frontiersin.orggoogle.com

This method offers a straightforward strategy for attaching molecules with desired functionalities (e.g., the carboxyl and hydroxyl groups of this compound) onto otherwise inert polymer backbones. google.com The process is advantageous as it often proceeds under mild conditions and does not require pre-existing reactive sites on the polymer substrate. google.com

Table 1: UV-Grafting Principle via Aryl Azide Chemistry

| Step | Process | Intermediate | Outcome |

| 1. Activation | UV Irradiation (250-350 nm) | Aryl Nitrene | Generation of a highly reactive species. sigmaaldrich.com |

| 2. Reaction | Nitrene attacks polymer backbone | Transition State | Non-specific insertion or addition reactions. sigmaaldrich.com |

| 3. Grafting | Covalent Bond Formation | Functionalized Polymer | Stable surface modification with the azido acid derivative. frontiersin.org |

"Click chemistry" refers to a class of reactions that are high-yielding, modular, and stereospecific, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. organic-chemistry.orgnih.gov The azide group of this compound makes it an ideal building block for synthesizing functional polymers using this powerful technique. sigmaaldrich.com

In this approach, the azide functionality can react efficiently with a terminal alkyne to form a stable 1,2,3-triazole ring, which serves as a robust linkage within a polymer structure. organic-chemistry.org this compound can be utilized in several ways:

As a functional monomer: It can be polymerized with a co-monomer containing two alkyne groups to build a linear polymer chain where the benzoic acid moiety is a repeating side group.

For post-polymerization modification: A pre-formed polymer containing alkyne side chains can be "clicked" with this compound to introduce its specific functionalities onto the polymer backbone. nih.gov

The presence of the hydroxyl and carboxylic acid groups on the aromatic ring provides additional benefits, such as enhancing solubility or serving as handles for further chemical modifications, allowing for the creation of tailor-made polymeric materials with complex architectures and specific properties. nih.govpittstate.edu

Precursors and Building Blocks in Organic Synthesis

The trifunctional nature of this compound makes it a valuable precursor for the synthesis of a wide range of organic molecules, from diverse compound libraries to complex drug-like scaffolds.

The creation of chemical libraries containing a multitude of structurally diverse compounds is a cornerstone of modern drug discovery. The orthogonal reactivity of the functional groups in this compound makes it an excellent scaffold for library construction.

The azide group is ideal for introducing molecular diversity via click chemistry. sigmaaldrich.commdpi.com

The carboxylic acid can readily form amide bonds with a library of amines.

The hydroxyl group can be converted into ethers or esters with various alcohols or acids.

This multi-faceted reactivity allows for the systematic and modular assembly of a wide array of different building blocks onto a central core. The 2-hydroxybenzoic acid (salicylic acid) moiety itself is a known "privileged scaffold" that can bind to important biological targets like kinases, making derivatives of this compound particularly interesting for creating targeted libraries. researchgate.net DNA-encoded chemical libraries (DECLs), for example, often rely on the robust and predictable reactions of such multi-functional building blocks to generate vast libraries for screening against protein targets. acs.orgacs.org

Organic azides are exceptionally versatile precursors for the synthesis of nitrogen-containing heterocyclic compounds. nih.gov The azide group can participate in various cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles, which are important scaffolds in medicinal chemistry. organic-chemistry.orgchemrevlett.com

Furthermore, the azide group can be used to construct other complex ring systems. nih.gov For instance, the reduction of the azide to an amine (see section 4.3.3) yields 5-amino-2-hydroxybenzoic acid. This product is a precursor to phenoxazinone structures, which can be formed through oxidative cyclization reactions. rsc.org The ability to use the azide as a stable handle that can be converted into other reactive groups at a later synthetic stage provides a strategic advantage for building intricate molecular architectures. mdpi.comnih.gov

Table 2: Heterocycle Synthesis Potential from this compound

| Reaction Type | Reactant Partner | Resulting Heterocycle |

| [3+2] Cycloaddition | Alkyne | 1,2,3-Triazole organic-chemistry.org |

| Reductive Cyclization | Intramolecular carbonyl/ester | Lactams / Fused rings |

| Post-Reduction Coupling | (Forms aminophenol) | Phenoxazinones rsc.org |

One of the most fundamental and useful transformations of the azide group is its reduction to a primary amine. organic-chemistry.org This reaction is highly efficient and can be achieved under various mild conditions, offering excellent chemoselectivity. organic-chemistry.org Common methods for this reduction include:

Staudinger Reduction: Reaction with a phosphine (B1218219), such as triphenylphosphine (B44618), followed by hydrolysis. mdpi.comnih.gov

Hydrogenolysis: Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org

Chemical Reduction: Using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or other reducing systems like dichloroindium hydride. organic-chemistry.org

The reduction of this compound cleanly yields 5-Amino-2-hydroxybenzoic acid . The azide group serves as a stable protecting group for the amine, as it is inert to many reaction conditions that would affect a free amine. sigmaaldrich.com This allows chemists to perform modifications on the carboxyl or hydroxyl groups first, and then unmask the amine at a later stage for further reactions, such as acylation to form amide derivatives. mdpi.com This strategic deprotection is a key tool in multi-step organic synthesis.

Contributions to Fragment-Based Drug Discovery and Lead Identification

Fragment-based drug discovery (FBDD), also known as fragment-based lead discovery (FBLD), has become a cornerstone in modern medicinal chemistry for identifying lead compounds. wikipedia.orgnih.gov This strategy is distinct from traditional high-throughput screening (HTS) and is predicated on screening libraries of small, low-molecular-weight molecules, or "fragments" (typically < 300 Da), to find those that bind, albeit often weakly, to a biological target. wikipedia.orgnih.govmdpi.com These fragments serve as efficient starting points for developing more potent and selective drug candidates. nih.govmdpi.com The core principle of FBDD is to identify these small binding molecules and then optimize them by either "growing" the fragment to occupy adjacent pockets or by "linking" multiple fragments that bind to different nearby sites on the target. wikipedia.orgsci-hub.se

The advantage of this approach is that it explores chemical space more efficiently than HTS and often produces leads with superior physicochemical properties. wikipedia.orgnih.gov The minimal complexity of the initial fragments provides a strong foundation for optimization, allowing for precise modifications to improve both bioactivity and pharmacokinetic profiles. nih.gov Derivatives of hydroxybenzoic acid, particularly those based on the salicylic (B10762653) acid (2-hydroxybenzoic acid) scaffold, have proven to be valuable fragments in this discovery paradigm. For instance, a salicylic acid fragment was successfully identified as a binder to the S4 pocket of caspase-3 through a tethering approach, leading to the development of potent inhibitors. acs.org Similarly, another 2-hydroxybenzoic acid derivative was identified from a screening campaign as a novel and selective inhibitor of SIRT5, a member of the sirtuin family of proteins. nih.gov These examples underscore the utility of the hydroxybenzoic acid core as a privileged fragment for initiating drug discovery programs.

In situ Click Chemistry for Inhibitor Discovery

In situ click chemistry represents a powerful extension of the FBDD strategy, where the biological target itself facilitates the synthesis of its own inhibitor. researchgate.netnih.gov This target-guided synthesis approach relies on the principle that if two reactive fragments (typically an azide and an alkyne) bind to adjacent sites on a protein surface, the target will effectively act as a template, bringing the reactive moieties into close proximity and the correct orientation to "click" together. nih.govmedchem101.com This proximity-driven catalysis can accelerate the thermodynamically favorable Huisgen 1,3-dipolar cycloaddition, forming a stable triazole linkage between the two fragments, even in the absence of a metal catalyst. researchgate.netnih.gov

In the context of hydroxybenzoic acid derivatives, researchers have utilized click chemistry to assemble libraries of potential inhibitors for various targets. While not always strictly in situ, these approaches highlight the modularity and power of combining the salicylic acid scaffold with other fragments. For example, click chemistry has been employed to create combinatorial libraries of bidentate benzofuran (B130515) salicylic acid derivatives and to implement a "double click" strategy with dipropargyl salicylic acid scaffolds to discover potent and selective inhibitors of protein tyrosine phosphatases (PTPs), which are significant drug targets. alliedacademies.orgnih.gov The identification of the resulting potent inhibitors is often enhanced by sensitive analytical techniques like liquid chromatography-mass spectrometry (LC/MS), which can reliably detect the small quantities of product formed in the in situ reaction. researchgate.netacs.org

The table below summarizes research findings where salicylic acid derivatives have been used in fragment-based and click chemistry approaches to identify enzyme inhibitors.

| Target Enzyme | Scaffold/Fragment Approach | Chemical Strategy | Outcome | Reference(s) |

| Mycobacterium protein tyrosine phosphatase B (MptpB) | Dipropargyl salicylic acid scaffolds | 'Double click' chemistry to generate a 212-member library | Identification of a potent tridentate inhibitor with an IC₅₀ value of 160 nM. | nih.gov |

| Protein Tyrosine Phosphatases (PTPs) | Bidentate benzofuran salicylic acid derivatives | Click chemistry to assemble a combinatorial library | Discovery of a potent and selective mPTPB inhibitor with high cellular efficacy. | alliedacademies.org |

| Caspase-3 | Salicylic acid fragment | Extended tethering and structure-based design | Identification of a fragment binding to the S₄ pocket, leading to reversible inhibitors with Kᵢ values as low as 20 nM. | acs.org |

| SIRT5 | 2-hydroxybenzoic acid derivative | Medium-throughput thermal shift screening | Discovery of a selective SIRT5 inhibitor, with lead optimization yielding a compound 10 times more potent than the initial hit. | nih.gov |

Advanced Spectroscopic and Computational Characterization of Azido Hydroxybenzoic Acid Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 5-Azido-2-hydroxybenzoic acid, providing insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure. slideshare.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, three aromatic protons will be present in different chemical environments, leading to separate resonances. The chemical shifts and coupling patterns of these protons are indicative of their relative positions on the ring. The protons of the hydroxyl and carboxylic acid groups will also produce signals, though their positions can be broad and may vary depending on the solvent and concentration. utah.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. oregonstate.edu For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the carboxylic acid carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing azide (B81097) and carboxylic acid groups. The quaternary carbons (those bonded to the substituents) typically show weaker signals. utah.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | 6.8 - 8.2 | Aromatic protons, hydroxyl proton, carboxylic acid proton. |

| ¹³C | 110 - 175 | Aromatic carbons and carboxylic acid carbon. |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The azide group (-N₃) has a strong, sharp absorption band, which is a key diagnostic feature. nih.gov

Key FTIR Absorption Bands:

Azide (-N₃) stretch: A strong and sharp absorption is typically observed in the range of 2100-2160 cm⁻¹. nih.gov

Hydroxyl (-OH) stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group, which may be involved in hydrogen bonding.

Carboxylic acid (-COOH): This group gives rise to a very broad O-H stretch from 2500-3300 cm⁻¹ that often overlaps with the C-H stretches. The carbonyl (C=O) stretch will appear as a strong, sharp peak between 1680-1710 cm⁻¹.

Aromatic C-H stretch: These are typically found just above 3000 cm⁻¹.

Aromatic C=C stretch: Multiple bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Azide | Asymmetric stretch | 2100 - 2160 |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1710 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Mass Spectrometry (HRMS, ESI-MS, MALDI-TOF MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly useful for determining the precise molecular formula. rsc.org Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used to ionize the molecule for analysis. nih.govrsc.org

For this compound (C₇H₅N₃O₃), the expected exact mass can be calculated and compared with the experimental value from HRMS to confirm the elemental composition. The mass spectrum would also show fragment ions resulting from the breakdown of the parent molecule, which can provide further structural information. For example, loss of N₂ from the azide group is a common fragmentation pathway.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. tanta.edu.eg The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the carbonyl and azide groups. researchgate.netuomustansiriyah.edu.iq The presence of the hydroxyl and azide substituents on the benzene ring influences the position and intensity of these absorption maxima (λmax). tanta.edu.eg The electronic absorption bands for similar compounds are often observed in the UV region, with π → π* transitions appearing at shorter wavelengths than n → π* transitions. researchgate.net

X-ray Diffraction Studies for Solid-State Structures

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental data. Methods like Density Functional Theory (DFT) can be used to model the molecular structure of this compound and predict its spectroscopic properties. cuny.edu

Applications of Computational Modeling:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.

Prediction of Spectroscopic Data: Simulating NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions can aid in the interpretation of experimental spectra.

Analysis of Electronic Properties: Investigating the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential to understand the molecule's reactivity.

Reaction Mechanisms: Exploring the energy profiles of potential reactions involving the azide or other functional groups. cuny.edu

By combining experimental spectroscopic data with computational modeling, a comprehensive and detailed understanding of the chemical and physical properties of this compound can be achieved.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has become a cornerstone of computational chemistry for predicting molecular properties and reactivity. acs.org By calculating the electron density, DFT can accurately determine the ground-state energy of the system, from which numerous chemical concepts can be quantified.

Research Findings: While specific DFT studies focusing exclusively on this compound are not extensively detailed in the public domain, the methodology and its applications can be understood from research on analogous compounds like salicylic (B10762653) acid isomers, azido (B1232118) compounds, and other substituted benzoic acids. grafiati.comresearchgate.net Quantum-mechanics-based DFT studies are routinely carried out to investigate molecular and electronic properties, as well as the reactivity of newly synthesized compounds. acs.org

A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.org The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For related compounds, such as derivatives of 4-azidophenol, DFT calculations using methods like M06-2X with a 6-311++G** basis set have been used to analyze charge distribution, dipole moments, and acidity. Similarly, for other complex organic molecules, the B3LYP method with basis sets like 6-311** is commonly employed to optimize molecular geometry and calculate vibrational spectra and electronic properties. acs.org These calculations can predict how the azide (-N₃), hydroxyl (-OH), and carboxylic acid (-COOH) groups influence the electronic environment of the aromatic ring in this compound, thereby predicting its reactivity hotspots. For instance, an electrostatic molecular potential (MEP) study can identify the regions most susceptible to electrophilic and nucleophilic attack. grafiati.com

Table 1: Key DFT-Derived Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance in Predicting Reactivity |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the propensity to donate electrons; higher values suggest stronger electron-donating ability. acs.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the propensity to accept electrons; lower values suggest stronger electron-accepting ability. acs.org |

| HOMO-LUMO Energy Gap | ΔE | Represents the chemical reactivity and stability of the molecule. A larger gap suggests lower reactivity. |

| Ionization Potential | IP | The energy required to remove an electron (IP ≈ -EHOMO). |

| Electron Affinity | EA | The energy released when an electron is added (EA ≈ -ELUMO). |

| Global Hardness | η | Measures resistance to change in electron distribution (η ≈ (ELUMO - EHOMO)/2). |

| Chemical Potential | μ | Represents the escaping tendency of electrons from an equilibrium system (μ ≈ (EHOMO + ELUMO)/2). |

| Electrophilicity Index | ω | A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ²/2η). |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides a detailed view of the conformational landscape of a molecule, revealing its flexibility, preferred shapes (conformations), and the energetic barriers between them. nih.gov

Research Findings: Direct MD simulation studies on this compound are not prominent in available literature. However, research on structurally similar molecules, such as 3-(azidomethyl)benzoic acid, provides significant insights into the potential conformational behavior. A study on 3-(azidomethyl)benzoic acid revealed the existence of three distinct conformational polymorphs, which are different crystal structures arising from different molecular conformations. nih.gov

This study highlighted that the azidomethyl group is a key source of this conformational polymorphism. nih.gov Computational conformational analysis showed a significant energy barrier between the different molecular arrangements observed in the crystal structures, indicating that the conformers are stable and not just minor adjustments of a single local minimum. nih.gov

For this compound, MD simulations could be employed to:

Explore Rotational Barriers: Analyze the rotation around the C-C bond connecting the carboxylic acid group and the C-N bond of the azide group to the benzene ring.

Investigate Intramolecular Hydrogen Bonding: Determine the stability and dynamics of the hydrogen bond between the 2-hydroxyl group and the carboxylic acid, a feature characteristic of salicylic acid derivatives.

Analyze Solvent Effects: Simulate the molecule in different solvents to understand how its conformation changes in various chemical environments.

Assess Stability: The stability of proposed molecules within a biological target's pocket can be validated by carrying out molecular dynamic simulations in an aqueous background. nih.gov

Table 2: Illustrative Conformational Data from a Study on 3-(azidomethyl)benzoic acid

| Polymorph | Crystal System | Space Group | Key Torsion Angle (C-C-C-N) | Conformation Description |

|---|---|---|---|---|

| Form I | Monoclinic | P2₁/n | -75.8° | Characterized by a specific twist of the azidomethyl group relative to the phenyl ring. nih.gov |

| Form II | Monoclinic | P2₁/c | 176.4° | An extended conformation where the azide group points away from the ring. nih.gov |

| Form III | Triclinic | P-1 | -88.9° | A different twisted conformation, demonstrating the flexibility of the substituent. nih.gov |

This table is illustrative, based on data for a related compound to demonstrate the type of information gained from conformational analysis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to a specific research context)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scienceforecastoa.com A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Research Context and Application: A QSAR study for this compound would be applicable in a research context where a series of related azido-hydroxybenzoic acid derivatives are synthesized and tested for a specific biological activity (e.g., as enzyme inhibitors or antimicrobial agents). nih.govnih.gov The goal would be to understand how variations in the chemical structure affect this activity.

The process would involve:

Data Collection: Synthesizing a library of derivatives of this compound with varied substituents and measuring their biological activity (e.g., IC₅₀ values).